![molecular formula C19H29Cl2N5O B589923 Etoperidone-d8 Hydrochloride CAS No. 1329796-60-2](/img/structure/B589923.png)
Etoperidone-d8 Hydrochloride
Overview
Description
Etoperidone-d8 Hydrochloride is the deuterium labeled version of Etoperidone Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of this compound involves the substitution of hydrogen atoms with deuterium . This process is known as deuteration and has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is C19H21D8Cl2N5O . It has a molecular weight of 422.42 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 422.42 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Interaction with 5-HT1A Receptor Sites
Etoperidone has been studied for its interaction with serotonin 5-HT1A receptor sites. In vitro and in vivo studies suggest a predominant antagonistic activity of etoperidone at these receptor sites in the rat central nervous system. This activity might be relevant to the antidepressant action of the compound (Raffa, Shank, & Vaught, 2005).
2. Effects on Central Serotonergic System
Etoperidone's effects on the central serotonergic system have been explored, revealing its biphasic action on serotonergic transmission, showing characteristics of both 5-HT antagonist and agonist. The agonistic action may be associated with the formation of a metabolite (Przegaliński & Lewandowska, 2005).
3. Metabolism in Humans
Research on the absorption, excretion, and metabolism of etoperidone in humans has identified multiple metabolites and proposed pathways such as alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation (Caldwell, Wu, & Masucci, 2001).
4. Hepatic Metabolism
In vitro studies of etoperidone's hepatic metabolism in rats and humans have outlined its extensive metabolism in the hepatic system, with the identification of several phase I metabolites (Wu & Mckown, 2007).
5. In Vitro Identification of Metabolic Pathways
Further in vitro studies have been conducted to investigate etoperidone's metabolic pathways, revealing that CYP3A4 is the predominant enzyme metabolizing etoperidone in humans (Yan et al., 2002).
Mechanism of Action
Target of Action
Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .
Mode of Action
The activity of this compound is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .
Biochemical Pathways
This compound affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .
Pharmacokinetics
Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .
Result of Action
The inhibition of serotonin and adrenergic receptors by this compound corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .
Action Environment
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of these isotopes .
Safety and Hazards
While specific safety and hazard information for Etoperidone-d8 Hydrochloride was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .
Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” by Russak EM, et al. discusses the effect of deuteration on the pharmacokinetics of pharmaceuticals, which is relevant to this compound .
properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-USILMEKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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